N-isopropyl-N'-(4-phenoxyphenyl)thiourea
Description
N-Isopropyl-N'-(4-phenoxyphenyl)thiourea is a thiourea derivative characterized by an isopropyl group attached to one nitrogen atom and a 4-phenoxyphenyl group attached to the other. Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-propan-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYFOZVQBZZFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison of N-isopropyl-N'-(4-phenoxyphenyl)thiourea with key analogs:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
*Estimated based on molecular formula C₁₆H₁₈N₂OS.
Physicochemical and Structural Insights
- Hydrogen Bonding : The thiourea core (–NH–C(=S)–NH–) enables hydrogen bonding, critical for interactions with biological targets. N-(4-Hydroxyphenyl)thiourea forms additional hydrogen bonds via its hydroxyl group, aiding in crystal packing and metal complexation .
- Catalytic Properties: Aryl ester thioureas (e.g., compound 10 in ) exhibit catalytic activity in organic reactions. The target compound’s 4-phenoxyphenyl group may similarly stabilize transition states through π-π interactions .
Q & A
Q. How are degradation pathways studied under environmental conditions (e.g., photolysis, hydrolysis)?
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